molecular formula C13H18O2 B089478 3-Phenylpropyl isobutyrate CAS No. 103-58-2

3-Phenylpropyl isobutyrate

Cat. No. B089478
CAS RN: 103-58-2
M. Wt: 206.28 g/mol
InChI Key: VBTAKMZSMFMLGT-UHFFFAOYSA-N
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Description

Synthesis AnalysisOne method for synthesizing related compounds involves a one-pot synthesis process using valine, arenealdehydes, and mercaptoacetic acid, as demonstrated in the synthesis of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-phenyl-3-isobutyl-1,3-thiazolidin-4-ones (Cunico et al., 2007).

Molecular Structure Analysis3-Phenylpropyl isobutyrate belongs to the fragrance structural group of cinnamyl phenylpropyl compounds, characterized by an aryl substituted primary alcohol/aldehyde/ester. These compounds typically possess saturated propyl or unsaturated propenyl side chains containing a primary oxygenated functional group (Bhatia et al., 2011).

Chemical Reactions and Properties3-Phenylpropyl isobutyrate, as part of the cinnamyl phenylpropyl compounds, participates in beta-oxidation pathways similar to those of cinnamic acid derivatives. It exhibits low toxicity potential and is primarily used in fragrance formulations. The compound's physical properties, acute toxicity, skin irritation, and sensitization have been summarized in a detailed toxicologic and dermatologic review (Bhatia et al., 2011).

Scientific Research Applications

  • Fragrance Material Safety : 3-Phenylpropyl isobutyrate, as a fragrance ingredient, has been reviewed for toxicologic and dermatologic safety. It is part of the fragrance structural group cinnamyl phenylpropyl compounds and has been found to have little toxic potential. The safety assessment of this compound as a fragrance ingredient is detailed in (Bhatia et al., 2011).

  • Asymmetric Polymerization : It has been used in studies exploring asymmetric polymerization of isocyanates with optically active anionic initiators. In these studies, 3-Phenylpropyl isobutyrate, among other compounds, was polymerized using chiral anionic initiators, contributing to research in polymer science and materials engineering (Okamoto et al., 1993).

  • Biodegradation and Medical Applications : Research has been conducted on the biodegradation and medical applications of microbial poly(3-hydroxybutyrate), a biodegradable polymer. 3-Phenylpropyl isobutyrate's relevance in this field lies in its potential use in producing biodegradable materials and its application in biomedicine (Artsis et al., 2010; Chen & Wu, 2005).

  • Biosynthetic Pathway for Chemical Production : It has been implicated in the development of biosynthetic routes for producing non-natural metabolites like isobutyric acid. Such research is crucial for sustainable production of fuels or chemicals from renewable carbon sources, highlighting the compound's role in green chemistry (Zhang et al., 2011).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, the area should be washed with plenty of water . If swallowed, the mouth should be rinsed with water . It’s also recommended to avoid breathing vapors, mist, or gas and to use personal protective equipment .

properties

IUPAC Name

3-phenylpropyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTAKMZSMFMLGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059276
Record name 3-Phenylpropyl isobutyrate
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid, fruity-balsamic sweet odour
Record name 3-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

282.00 °C. @ 760.00 mm Hg
Record name 3-Phenylpropyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name 3-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.975-0.981
Record name 3-Phenylpropyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/175/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Phenylpropyl isobutyrate

CAS RN

103-58-2
Record name 3-Phenylpropyl isobutyrate
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Record name 3-Phenyl propyl isobutyrate
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Record name 3-Phenylpropyl isobutyrate
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Record name 3-Phenylpropyl isobutyrate
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Record name Propanoic acid, 2-methyl-, 3-phenylpropyl ester
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Record name 3-Phenylpropyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7059276
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Record name 3-phenylpropyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.841
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Record name 3-PHENYL PROPYL ISOBUTYRATE
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Record name 3-Phenylpropyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034472
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SP Bhatia, J Cocchiara, GA Wellington, J Lalko… - Food and chemical …, 2011 - Elsevier
… All safety data on 3-phenylpropyl isobutyrate was compiled … was conducted on 3-phenylpropyl isobutyrate, followed by an … toxicological data of 3-phenylpropyl isobutyrate when used as …
Number of citations: 2 www.sciencedirect.com
F Bassols, AF Thomas - Journal of Essential Oil Research, 1991 - Taylor & Francis
… ABSTRACT 3-Phenylpropyl isobutyrate has been identified as a naturally occurring component of Roman camomile (Anthemis nobilis L.) oil. A few other new esters were identified …
Number of citations: 9 www.tandfonline.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and chemical …, 2011 - Elsevier
… The present group is comprised of 3 materials (3-phenyl-1-propanol, 3-phenylpropyl cinnamate, and 3-phenylpropyl isobutyrate). This document provides a risk assessment of these …
Number of citations: 15 www.sciencedirect.com
EFSA Panel on Additives and Products or … - EFSA …, 2017 - Wiley Online Library
… The same NOAEL is applied to 3-phenylpropan-1-ol [02.031] and its ester 3-phenylpropyl isobutyrate [09.428] on the basis of structure and metabolic similarities. The NOAEL of …
Number of citations: 8 efsa.onlinelibrary.wiley.com
EP on Additives, G Rychen, G Aquilina, G Azimonti… - EFSA Journal, 2017 - ncbi.nlm.nih.gov
… The same NOAEL is applied to 3‐phenylpropan‐1‐ol [02.031] and its ester 3‐phenylpropyl isobutyrate [09.428] on the basis of structure and metabolic similarities. The NOAEL of …
Number of citations: 2 www.ncbi.nlm.nih.gov
C Wang, X Ma, Y Kitazawa, Y Kobayashi… - Macromolecular …, 2016 - Wiley Online Library
Instead of the reported photoinduced lower critical solution temperature (LCST) phase transition behavior in ionic liquids (ILs) achieved by photofunctional polymers, this study reports …
Number of citations: 23 onlinelibrary.wiley.com
D Belsito, D Bickers, M Bruze… - Food and …, 2012 - fragrancematerialsafetyresource …
… Dimethyl phenethyl carbinyl isobutyrate 1,1-Dimethyl-3-phenylpropyl isobutyrate 1,1-Dimethyl-3-phenylpropyl 2-methylpropanoate DMPEC isobutyrate …
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
Number of citations: 2 www.sciencedirect.com
TB Adams, SM Cohen, J Doull, VJ Feron… - Food and chemical …, 2004 - Elsevier
This publication is the seventh in a series of safety evaluations performed by the Expert Panel of the Flavor and Extract Manufacturers Association (FEMA). In 1993, the Panel initiated a …
Number of citations: 147 www.sciencedirect.com
Z Chen, H Tang, C Ou, C Xie, J Cao… - Journal of Food …, 2021 - Wiley Online Library
Volatiles of four zaoyu (Chinese traditional fermented fish) products prepared from different species of marine fish were analyzed by headspace solid‐phase micro‐extraction (HS‐SPME…
Number of citations: 12 ifst.onlinelibrary.wiley.com

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